3,5-dimethyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isoxazole-4-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an isoxazole ring, a pyrazole ring, and a pyridine ring . The presence of these rings suggests that the compound may have interesting chemical properties and could potentially be used in a variety of applications.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through processes such as alkylation . For instance, multidentate poly ( (3,5-dimethylpyrazol-1-yl)methyl)benzene ligands have been synthesized by alkylation process of pyrazoles with poly (bromomethyl) using the t-BuOK/THF .Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups . The exact structure would depend on the specific arrangement and connectivity of these groups.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds have been found to participate in various types of reactions. For example, complexes containing similar ligands have been used in the ring-opening polymerization of rac-lactide .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its complex structure. For example, it might have a high melting point and boiling point due to the presence of multiple rings and functional groups .Scientific Research Applications
Synthesis and Application in Heterocyclic Compound Development
Several studies focus on synthesizing novel heterocyclic compounds, demonstrating the versatility of pyrazole, pyridine, and isoxazole derivatives in creating compounds with potential biological activities. These compounds are synthesized through various methods, including [3+2] cycloaddition and condensation reactions, to produce isoxazolines, isoxazoles, and other heterocyclic structures. The synthesized compounds are characterized using NMR, IR, HRMS, and other spectroscopic techniques, indicating a broad interest in developing new compounds for potential applications in drug discovery and other fields (Rahmouni et al., 2014), (Rahmouni et al., 2016).
Anticancer and Anti-inflammatory Activities
Research on pyrazolopyrimidines derivatives highlights their synthesis and evaluation for anticancer and anti-5-lipoxygenase activities, showcasing the potential therapeutic applications of these compounds. Structure-activity relationships (SAR) studies are conducted to understand the impact of different substituents on biological activity, providing valuable insights for drug design and development (Rahmouni et al., 2016).
Antioxidant, Antitumor, and Antimicrobial Activities
The exploration of novel pyrazolopyridines for their antioxidant, antitumor, and antimicrobial activities demonstrates the potential of these compounds in medicinal chemistry. Microwave-assisted synthesis methods are utilized to enhance the efficiency of compound production. Biological evaluations against various cell lines and microbial strains are conducted to identify compounds with significant bioactivities, suggesting the potential for these compounds to be developed into therapeutic agents (El‐Borai et al., 2013).
Synthesis of Isoxazoles and Naphthyridines
Studies on the synthesis of isoxazoles and naphthyridines, including their carboxamide derivatives, reveal potential for applications in drug discovery, particularly in the development of compounds with cytotoxic activities against cancer cells. The synthesis processes and the evaluation of biological activities highlight the ongoing research efforts to discover new therapeutic agents (Deady et al., 2003).
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole-bearing compounds can exhibit tautomerism . This phenomenon may influence their reactivity and the biological activities of targets bearing a pyrazole moiety, as a change in structure translates into changes in properties .
Biochemical Pathways
It is known that pyrazole-bearing compounds can affect various biochemical pathways due to their diverse pharmacological effects .
Pharmacokinetics
The structure of pyrazoles can influence their reactivity and thus their pharmacokinetic properties .
Result of Action
It is known that pyrazole-bearing compounds can have potent antileishmanial and antimalarial activities .
Action Environment
It is known that the structure of pyrazoles can be influenced by tautomerism, which may be affected by environmental factors .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3,5-dimethyl-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-10-15(11(2)23-20-10)16(22)18-6-12-4-13(7-17-5-12)14-8-19-21(3)9-14/h4-5,7-9H,6H2,1-3H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVFPBWCWWUGQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC2=CC(=CN=C2)C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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